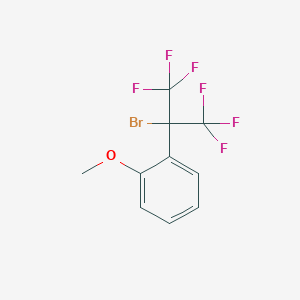
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane
Vue d'ensemble
Description
“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane” is a chemical compound with the molecular formula C10H7BrF6O . It is used in the preparation of long-chain Ethylene-(per)Fluoroalkyl halide telomers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 . This indicates the presence of a bromine atom, six fluorine atoms, and a methoxyphenyl group in the structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.06 . It is a liquid at ambient temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique
Environmental Impact and Flame Retardants
Studies on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, highlight the environmental presence and potential impacts of brominated compounds. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs, pointing to significant knowledge gaps in our understanding of these substances (Zuiderveen et al., 2020). Such studies indirectly suggest areas where 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane might be researched, particularly in terms of its environmental distribution and effects.
Polymer and Materials Science
The synthesis and application of polyimides, including those derived from hexafluoropropane dianhydride (6FDA) and related compounds, are critical in the development of materials with exceptional chemical and thermal stability. Research into these materials provides insights into gas separation technologies and the creation of advanced functional materials (Wang et al., 2002). The study of this compound could similarly contribute to novel materials with unique properties for industrial applications.
Environmental Chemistry and Toxicology
Understanding the environmental concentrations, toxicology, and fate of brominated compounds, such as 2,4,6-tribromophenol, is crucial for assessing the ecological and human health impacts of brominated flame retardants. These studies outline the need for comprehensive assessments of brominated compounds' environmental presence and their biological effects (Koch & Sures, 2018). Research into this compound could extend these investigations, exploring its potential environmental and health implications.
Advanced Analytical Techniques
The study of electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers (PBDEs) provides essential data for identifying and quantifying these compounds in environmental samples. Such analytical techniques are vital for monitoring the distribution and impact of brominated flame retardants in the environment (Hites, 2008). Investigating this compound with similar advanced analytical methods could enhance our understanding of its chemical behavior and environmental fate.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVKUZDUBHAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650428 | |
| Record name | 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70430-22-7 | |
| Record name | 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


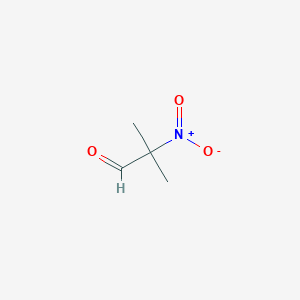
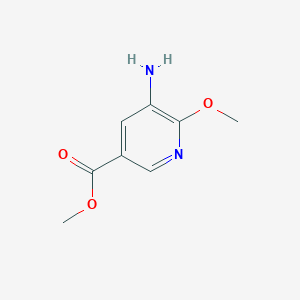
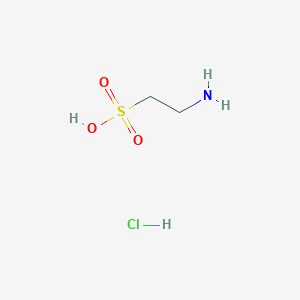
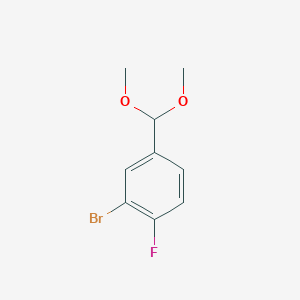

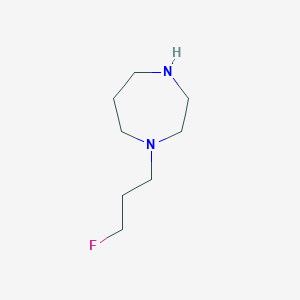
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

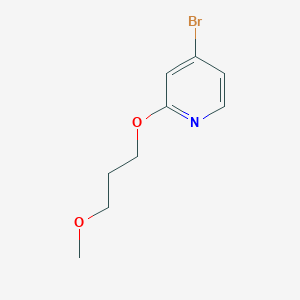
![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)
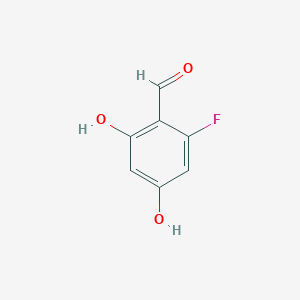


![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
